JNJ19567470 Efficacy vs. Benzodiazepines in NaLac-Induced Panic: Complete Blockade of Behavioral and Cardiovascular Responses
In the sodium lactate (NaLac)-induced panic model using panic-prone rats with GABAergic dysfunction in the dorsomedial/perifornical hypothalamus, JNJ19567470 at 40 mg/kg i.p. produced complete blockade of panic-like behavioral and cardiovascular responses [1]. The study authors explicitly concluded that selective CRF1 antagonists 'could be a novel target for developing anti-panic drugs that are as effective as benzodiazepines in acute treatment of a panic attack without the deleterious side-effects (e.g. sedation and cognitive impairment) associated with benzodiazepines' [1].
| Evidence Dimension | Efficacy in blocking NaLac-induced panic-like responses |
|---|---|
| Target Compound Data | 40 mg/kg i.p. JNJ19567470: complete blockade of tachycardia, hypertensive responses, anxiety-like behavior in social interaction test, and flight-like locomotor activity increases |
| Comparator Or Baseline | Benzodiazepines (established efficacy in acute panic attack treatment); vehicle-treated panic-prone rats displayed robust NaLac-induced increases in all measured autonomic and behavioral endpoints |
| Quantified Difference | Complete blockade (qualitative efficacy equivalent to benzodiazepine class benchmark) in panic-specific model; comparator benzodiazepines carry known sedation and cognitive impairment liability not observed with JNJ19567470 |
| Conditions | Adult male rats with chronic GABA synthesis inhibition (l-allylglycine) in dorsomedial/perifornical hypothalamus; intravenous NaLac infusion; i.p. JNJ19567470 pretreatment at 3, 10, and 40 mg/kg |
Why This Matters
This panic disorder-specific efficacy benchmark establishes JNJ19567470 as a benzodiazepine-equivalent anti-panic agent in preclinical models while mechanistically circumventing GABAergic sedation liability—a differentiation critical for researchers evaluating panic therapeutics.
- [1] Shekhar A, Johnson PL, Fitz SD, et al. A selective, non-peptide CRF receptor 1 antagonist prevents sodium lactate-induced acute panic-like responses. Int J Neuropsychopharmacol. 2011;14(3):355-365. doi:10.1017/S1461145710001355 View Source
